molecular formula C26H30N4O4S2 B2830769 6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 524691-71-2

6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2830769
CAS No.: 524691-71-2
M. Wt: 526.67
InChI Key: PWQXUSBPDKSZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Properties

IUPAC Name

6-benzyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S2/c1-3-30(4-2)36(33,34)20-12-10-19(11-13-20)25(32)28-26-23(24(27)31)21-14-15-29(17-22(21)35-26)16-18-8-6-5-7-9-18/h5-13H,3-4,14-17H2,1-2H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQXUSBPDKSZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzyl and diethylsulfamoylbenzoyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide include other thieno[2,3-c]pyridine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can impart unique chemical and biological properties

Q & A

Q. Key Conditions :

  • Catalysts : Pd(OAc)₂ for cross-coupling, DMAP for acylations.
  • Solvents : DMF for polar reactions, DCM for amide couplings.
  • Temperature : 0–5°C for sensitive steps (e.g., sulfonylation), 80–100°C for cyclizations.

Q. Yield Optimization :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer :
A combination of techniques is critical:

NMR Spectroscopy :

  • ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, thieno protons at δ 6.5–7.5 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the crowded aromatic region.

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Q. Example Workflow :

  • Purity Check : HPLC with C18 columns (ACN/water gradient).
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration (if crystals form) .

Advanced: How can researchers address discrepancies in reported biological activities across studies?

Answer :
Discrepancies (e.g., conflicting IC₅₀ values for kinase inhibition) arise from:

Assay Variability : Differences in buffer pH, ATP concentrations, or enzyme isoforms.

  • Mitigation : Use standardized protocols (e.g., Eurofins KinaseProfiler®) and include positive controls (e.g., staurosporine) .

Compound Stability : Hydrolysis of the sulfamoyl group in aqueous media.

  • Resolution : Validate stability via LC-MS before assays; use DMSO stocks ≤0.1% to minimize solvent effects .

Structural Analogues : Test derivatives (e.g., replacing diethylsulfamoyl with morpholinosulfonyl) to isolate pharmacophores .

Q. Data Reconciliation :

  • Meta-Analysis : Compare studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify trends .

Advanced: What strategies enhance selectivity for enzymatic targets like protein kinases?

Q. Answer :

Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Glu91 in CK2) .

SAR Studies :

  • Benzyl Group Modifications : Bulky substituents (e.g., 4-Cl-benzyl) reduce off-target binding to P-glycoprotein .
  • Sulfamoyl Tweaks : Replace diethyl with cyclopropyl groups to enhance hydrophobic interactions .

Kinase Profiling : Screen against panels (e.g., 140 kinases at 1 µM) to identify cross-reactivity. Use kinome trees for selectivity analysis .

Q. Example :

  • Casein Kinase 2 (CK2) : The compound’s thienopyridine scaffold mimics ATP’s adenine, while the sulfamoyl group occupies a hydrophobic cleft .

Basic: What are the primary challenges in achieving high purity during synthesis?

Answer :
Key challenges include:

Byproduct Formation : Incomplete coupling during amide formation generates unreacted benzoyl chloride.

  • Solution : Use excess amine (1.5 eq) and monitor via TLC .

Solubility Issues : Poor solubility of intermediates in non-polar solvents.

  • Mitigation : Switch to DMF/THF mixtures for recrystallization .

Metal Residues : Pd catalysts from cross-coupling contaminate final products.

  • Removal : Treat with Chelex resin or aqueous EDTA washes .

Q. Purification Workflow :

Crude Product : Wash with sat. NaHCO₃ to remove acids.

Chromatography : Use gradient elution (hexane → ethyl acetate) with 5% MeOH for polar impurities.

Advanced: How does the electronic configuration of the sulfamoyl group influence reactivity?

Answer :
The sulfamoyl group (-SO₂N(Et)₂) acts as both an electron-withdrawing group (EWG) and hydrogen-bond acceptor:

Reactivity : Stabilizes transition states in nucleophilic acyl substitutions (e.g., amidations) via resonance .

Biological Interactions :

  • Hydrogen Bonding : The sulfonyl oxygen forms H-bonds with Lys68 in CK2, critical for inhibition .
  • Electrostatic Effects : The EWG enhances thienopyridine’s electrophilicity, promoting π-stacking with kinase aromatic residues .

Q. Modulation :

  • Electron-Donating Substituents : Adding methyl groups to the benzamido ring increases electron density, reducing reactivity but improving solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.